2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions The final step involves the condensation of the intermediate with acetohydrazide under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole ring and the fluorobenzyl group may allow it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N,N-DIMETHYLACETAMIDE: This compound shares the benzoxazole ring and sulfanyl group but differs in the presence of a dimethylacetamide moiety.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((Z)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE: This compound is similar but contains a chloro and methoxy group instead of the ethoxy and fluorobenzyl groups.
Uniqueness
The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C25H22FN3O4S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H22FN3O4S/c1-2-31-23-13-18(9-12-22(23)32-15-17-7-10-19(26)11-8-17)14-27-29-24(30)16-34-25-28-20-5-3-4-6-21(20)33-25/h3-14H,2,15-16H2,1H3,(H,29,30)/b27-14+ |
InChI Key |
ILPGQIRAWNFFBJ-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)OCC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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